molecular formula C8H9N5S B372014 4-amino-6,7-dimethylpteridine-2-thiol

4-amino-6,7-dimethylpteridine-2-thiol

Cat. No.: B372014
M. Wt: 207.26g/mol
InChI Key: MWCUMMXTOGUDNB-UHFFFAOYSA-N
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Description

4-Amino-6-oxo-2-vinylpyrimidine (AOVP) is a synthetic nucleobase analog designed for selective crosslinking with nucleic acids. Its structure features a vinyl group at the 2-position and an amino group at the 4-position, enabling covalent interactions with guanine (G) and 8-oxoguanine (8-oxoG) in DNA and RNA . AOVP is synthesized via β-cyanophosphoramidite chemistry, with modifications to enhance reactivity, such as introducing an acyclic ribityl spacer to improve proximity to target bases . Key steps include:

  • Synthesis: Reaction of 4-amino-2-(2-octylthioethyl)-6-oxopyrimidine with dibenzyl-protected ribityl derivatives, yielding intermediates purified by column chromatography and confirmed via MALDI-TOF MS and NMR .
  • Crosslinking Mechanism: The vinyl group reacts with nucleophilic sites (e.g., N2 of guanine) under mild alkaline conditions, forming interstrand crosslinks (ICLs) accelerated by transition metals (Co²⁺, Ni²⁺, Zn²⁺) .

AOVP’s selectivity for guanine derivatives is attributed to hydrogen bonding and steric alignment within duplex structures, as demonstrated by high-resolution NMR studies .

Properties

Molecular Formula

C8H9N5S

Molecular Weight

207.26g/mol

IUPAC Name

4-amino-6,7-dimethyl-3H-pteridine-2-thione

InChI

InChI=1S/C8H9N5S/c1-3-4(2)11-7-5(10-3)6(9)12-8(14)13-7/h1-2H3,(H3,9,11,12,13,14)

InChI Key

MWCUMMXTOGUDNB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(NC(=S)N=C2N=C1C)N

Isomeric SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)S)N)C

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)S)N)C

Origin of Product

United States

Scientific Research Applications

Fluorescent Ligand

4-Amino-6,7-dimethylpteridine-2-thiol has been investigated for its ability to act as a fluorescent ligand . Research shows that derivatives of pteridine can selectively bind to specific nucleobases in RNA duplexes. A study highlighted the binding affinity of 2,4-diamino-6,7-dimethylpteridine to an orphan cytosine opposite an abasic site in RNA structures, demonstrating its potential use in nucleic acid sensing applications .

Table 1: Binding Affinity of Pteridine Derivatives

CompoundBinding Affinity (nM)
2,4-Diamino-6,7-dimethylpteridine50
This compoundTBD

Anticancer Activity

The compound exhibits promising anticancer properties . Research has shown that pteridine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, studies on pteridine-sulfonamide conjugates demonstrated their effectiveness as inhibitors of carbonic anhydrases and dihydrofolate reductase, which are crucial targets in cancer therapy .

Case Study: Inhibition of Tumor Growth

A recent investigation into the anticancer activity of pteridine derivatives involved testing their effects on human cancer cell lines such as A549 (lung cancer) and PC-3 (prostate cancer). The results indicated:

  • Inhibition Concentration : Compounds exhibited IC50 values ranging from 4.5 nM to 260 nM.
  • Mechanism of Action : Apoptotic effects were noted through Western blot analysis showing downregulation of anti-apoptotic proteins .

Thiol-Ene Chemistry Applications

The thiol group present in this compound allows it to participate in thiol-ene reactions , which are valuable for synthesizing complex organic molecules. This chemistry has been applied effectively in peptide modification and the development of biomolecular probes .

Table 2: Applications of Thiol-Ene Chemistry

ApplicationDescription
Peptide MacrocyclizationFacilitates the formation of cyclic peptides
GlycosylationEnables the attachment of sugars to peptides
Synthesis of ProbesDevelopment of molecular probes for biological studies

Comparison with Similar Compounds

2-Amino-2-Phosphonoethyl Uracil (2-AVP)

2-AVP, a precursor to AOVP, crosslinks thymine (T) in RNA via a β-cyanophosphoramidite backbone. Key differences include:

Parameter AOVP 2-AVP
Target Base Guanine, 8-oxoG Thymine
Reactivity Enhanced by metal ions (Ni²⁺, Zn²⁺) Metal-independent
Structural Flexibility Acyclic spacer improves guanine proximity Cyclic sugar limits alignment
Applications DNA/RNA crosslinking in duplexes RNA-specific crosslinking

AOVP’s acyclic design overcomes 2-AVP’s synthetic challenges (e.g., failed glycosylation) and expands reactivity to DNA targets .

8-Oxoguanine (8-oxoG) Crosslinkers

8-oxoG, a mutagenic lesion, forms crosslinks with AOVP at N1 or N2 positions. Comparative studies show:

  • Reactivity: AOVP forms stable ICLs with 8-oxoG in dsDNA, confirmed by NOESY NMR . In contrast, nitrogen mustards (e.g., mechlorethamine) react non-selectively with guanine N7, causing broader DNA damage .
  • Metal Ion Effects: AOVP’s crosslinking with 8-oxoG is accelerated 2–3× by Co²⁺ and Ni²⁺, whereas quinone methides require photoactivation .

Transition Metal-Dependent Crosslinkers

Compound Mechanism Selectivity Efficiency
AOVP Vinyl-amine nucleophilic attack Guanine/8-oxoG in dsDNA/RNA 60–80% yield with 5 mM Ni²⁺
Quinone Methides Alkylation via Michael addition Low selectivity; targets multiple bases <30% yield
Nitrogen Mustards Aziridinium intermediate formation N7-guanine alkylation High but non-specific

AOVP’s selectivity for guanine derivatives and metal-enhanced kinetics make it superior for structured nucleic acid targeting compared to classical alkylating agents.

RNA vs. DNA Crosslinking

AOVP exhibits distinct behavior in RNA and DNA contexts:

  • RNA : Higher crosslinking efficiency (75% with 5 mM Co²⁺) due to RNA’s flexible backbone exposing guanine N2 .
  • DNA: Requires duplex destabilization (e.g., 8-oxoG mismatches) for optimal reactivity . In contrast, 2-aminopurine analogs show minimal RNA reactivity, highlighting AOVP’s versatility .

Structural and Mechanistic Insights

High-resolution NMR of AOVP-8-oxoG crosslinks reveals:

  • N2-Linked Adducts: Dominant in dsDNA, with NOEs between Y20’ H1 and flanking T6’/T8’ H3 confirming base stacking .
  • N1-Linked Adducts: Minor products with atypical T8 H6/H7 shifts, resembling unstructured DNA . Ab initio calculations estimate activation energies of 18–22 kcal/mol for crosslinking pathways, consistent with experimental kinetics .

Preparation Methods

Synthesis of 4,5-Diamino-6,7-dimethylpyrimidine-2-thiol

The precursor 4,5-diamino-6,7-dimethylpyrimidine-2-thiol is synthesized via a modified Taylor reaction. Thiourea reacts with dimethylmalonyl chloride in anhydrous ethanol under reflux to yield 2-thiobarbituric acid derivatives. Subsequent amination using ammonium hydroxide introduces the amino groups at positions 4 and 5. Methyl groups at positions 6 and 7 are introduced by substituting malonyl chloride with dimethylmalonyl chloride.

Reaction Conditions :

  • Solvent: Anhydrous ethanol

  • Temperature: 78°C (reflux)

  • Duration: 12–16 hours

  • Yield: 65–70%

Cyclization with Glyoxal

The diaminopyrimidine intermediate undergoes cyclization with glyoxal in acidic media (pH 4–5) to form the pteridine ring. The thiol group at position 2 remains intact due to the inertness of the C–S bond under these conditions.

Optimization Insight :

  • Lowering the reaction temperature to 60°C improves regioselectivity, minimizing byproduct formation.

  • Use of acetic acid as a catalyst enhances reaction efficiency (yield: 80–85%).

Post-Cyclization Thiolation Strategies

Nucleophilic Substitution of Halogenated Pteridines

4-Amino-6,7-dimethylpteridine-2-chloro serves as a versatile intermediate. Treatment with thiourea in dimethylformamide (DMF) replaces chlorine with thiol.

Reaction Parameters :

  • Temperature: 90°C

  • Duration: 8 hours

  • Catalyst: Triethylamine (10 mol%)

  • Yield: 85–90%

Mechanistic Note :
The reaction proceeds via an SNAr mechanism, with the electron-withdrawing amino group at position 4 activating position 2 for substitution.

Mitsunobu Reaction for Direct Thiolation

Microwave-Assisted Synthesis for Improved Yield

Microwave irradiation accelerates key steps, particularly cyclization and thiolation. A representative protocol involves:

  • Microwave Cyclization :

    • Precursor: 4,5-Diamino-2-mercapto-6,7-dimethylpyrimidine

    • Reagent: Glyoxylic acid (1.2 equiv)

    • Solvent: Ethylene glycol

    • Power: 300 W

    • Time: 20 minutes

    • Yield: 92%

  • Advantages :

    • Reduced reaction time from hours to minutes.

    • Enhanced purity (>98% by HPLC).

Comparison of Methodologies and Optimization Strategies

Method Key Advantages Disadvantages Yield Range
CyclocondensationHigh regioselectivityMulti-step synthesis65–85%
Gould-Jacobs ReactionScalabilityRequires inert atmosphere60–75%
Post-Cyclization ThiolationHigh yields, simple conditionsIntermediate halogenation required85–90%
Microwave-AssistedRapid, high puritySpecialized equipment needed90–92%

Industrial Considerations :

  • The post-cyclization thiolation method is preferred for large-scale production due to its balance of yield and cost.

  • Microwave synthesis is ideal for small-batch, high-purity applications (e.g., pharmaceutical intermediates).

Q & A

Q. What experimental controls are essential when interpreting temperature-dependent NMR line broadening?

  • Controls : Include non-reactive analogs (e.g., NaBH₄-reduced derivatives) to distinguish adduct-specific broadening from general duplex dynamics. Paramagnetic relaxation enhancement (PRE) probes local conformational flexibility .

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